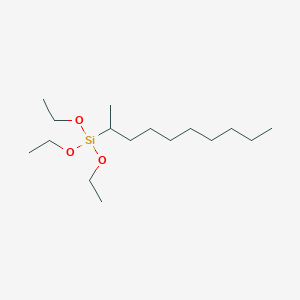
Decan-2-yltriethoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decan-2-yltriethoxysilane is an organosilicon compound with the molecular formula C16H36O3Si. It is a silane coupling agent that contains a decyl group attached to a silicon atom, which is further bonded to three ethoxy groups. This compound is used in various applications due to its ability to form strong bonds with both organic and inorganic materials.
Métodos De Preparación
Decan-2-yltriethoxysilane can be synthesized through several methods. One common synthetic route involves the reaction of decan-2-ol with triethoxysilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the ethoxy groups. Industrial production methods often involve the use of large-scale reactors and controlled environments to ensure high purity and yield of the product .
Análisis De Reacciones Químicas
Decan-2-yltriethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the ethoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can react with other silanol groups to form siloxane linkages, leading to the formation of polysiloxanes.
Substitution: The ethoxy groups can be replaced by other nucleophiles, such as alcohols or amines, under appropriate conditions.
Common reagents used in these reactions include water, acids, and bases. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .
Aplicaciones Científicas De Investigación
Decan-2-yltriethoxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent to improve the adhesion between organic polymers and inorganic materials, such as glass and metals.
Biology: It is employed in the modification of surfaces for biological assays and the immobilization of biomolecules.
Medicine: It is used in the development of drug delivery systems and medical devices due to its biocompatibility and ability to form stable coatings.
Industry: It is utilized in the production of coatings, adhesives, and sealants to enhance their performance and durability .
Mecanismo De Acción
The mechanism of action of decan-2-yltriethoxysilane involves the formation of strong covalent bonds between the silicon atom and various substrates. The ethoxy groups can be hydrolyzed to form silanol groups, which can then react with hydroxyl groups on the surface of inorganic materials, forming stable siloxane bonds. This process enhances the adhesion and compatibility of the materials .
Comparación Con Compuestos Similares
Decan-2-yltriethoxysilane can be compared with other similar compounds, such as:
2-Decanol: An alcohol with a similar decyl group but lacks the silicon atom, limiting its use as a coupling agent
The uniqueness of this compound lies in its ability to form strong covalent bonds with both organic and inorganic materials, making it highly valuable in various applications.
Propiedades
Número CAS |
1443326-85-9 |
|---|---|
Fórmula molecular |
C16H36O3Si |
Peso molecular |
304.54 g/mol |
Nombre IUPAC |
decan-2-yl(triethoxy)silane |
InChI |
InChI=1S/C16H36O3Si/c1-6-10-11-12-13-14-15-16(5)20(17-7-2,18-8-3)19-9-4/h16H,6-15H2,1-5H3 |
Clave InChI |
DBDWBMBLVJLCMC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C)[Si](OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


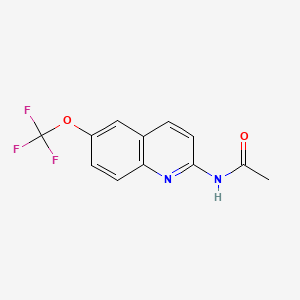
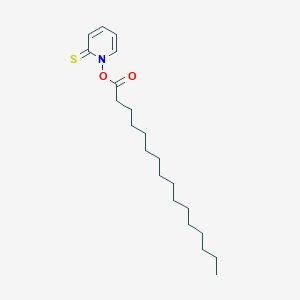

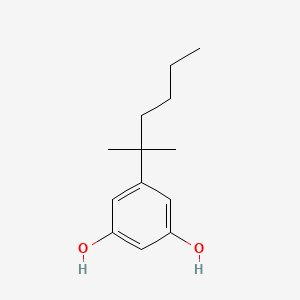

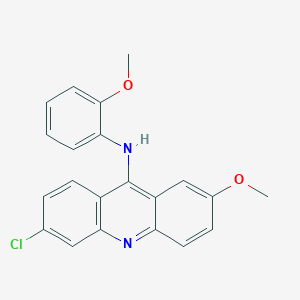
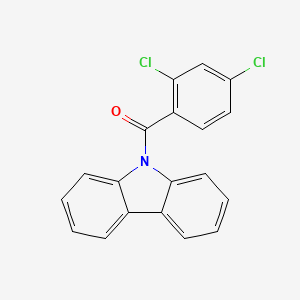
![Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans-](/img/structure/B14132677.png)

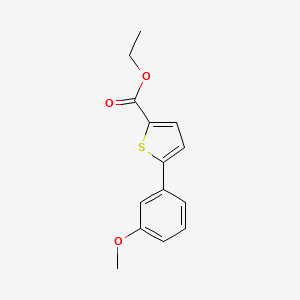
![Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans-](/img/structure/B14132701.png)
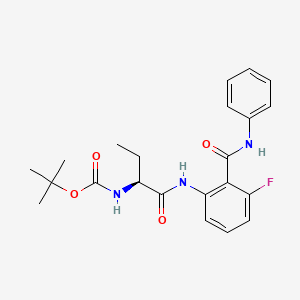
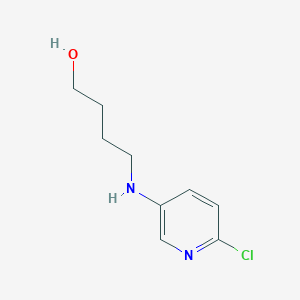
![1-[1-Methyl-2-[(2-methylpropyl)amino]-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14132717.png)
